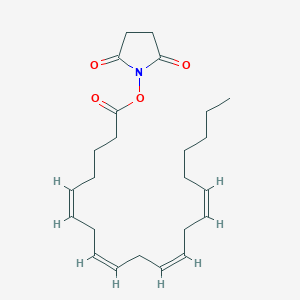

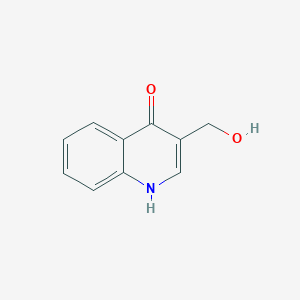

n-(3-Acetylphenyl)-n-ethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of related compounds often involves multi-step reactions including acetylation, ethylation, and condensation processes. For instance, Gong Fenga (2007) detailed the synthesis of a related compound, highlighting improvements in reduction, acetylation, and ethylation methods, resulting in high yields and purity over 99% by HPLC (Gong Fenga, 2007). Similarly, the synthesis of N-acetyl α,β-unsaturated γ-lactam derivatives provides a model for creating complex structures through multi-component reactions (Sakineh Asghari, M. Tajbakhsh, V. Taghipour, 2008).

Molecular Structure Analysis Structural analysis often employs techniques like X-ray diffraction and NMR spectroscopy. A study by G. Sharma et al. (2018) on a similar compound described the crystallization in the orthorhombic system, demonstrating the molecule's complex geometry and intermolecular interactions, such as hydrogen bonds (G. Sharma et al., 2018).

Chemical Reactions and Properties Chemical reactions and properties of similar compounds can be diverse, including acetylation and ethylation as key steps in synthesis. Studies also delve into the reactivity under various conditions and the effects of different substituents on the molecule's behavior (Deepali B Magadum, G. Yadav, 2018).

Physical Properties Analysis Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding a compound's behavior in different environments. Research into related compounds focuses on these aspects to predict and optimize the compound's applications in various fields.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for application in synthesis and drug design. The study on the synthesis, structure, and bio-assay of related compounds illustrates the importance of understanding these properties for developing potential pharmaceutical applications (V. Devi, P. Awasthi, 2022).

Applications De Recherche Scientifique

Antioxidant and Detoxifying Properties

Research on related compounds such as N-acetylcysteine (NAC) has shown promise in a variety of therapeutic areas due to its antioxidant properties, ability to modulate glutamatergic, neurotropic, and inflammatory pathways, and as a detoxifying agent. It has been used in clinical practice for several disorders, including acetaminophen overdose, by acting as a precursor for glutathione synthesis, which is crucial for detoxifying harmful substances in the liver. NAC's therapeutic potential extends to psychiatric disorders, where it has shown promising results in the treatment of conditions like addiction, compulsive disorders, and schizophrenia (Samuni et al., 2013; Dean et al., 2011).

Role in Managing Psychiatric Disorders

N-acetylcysteine has been explored for its utility in psychiatric contexts, particularly for its ability to influence neurotransmitter systems and inflammatory processes, which are often implicated in psychiatric conditions. Studies suggest NAC could be beneficial in treating disorders like bipolar disorder and schizophrenia, potentially due to its effects on neuroinflammation and oxidative stress pathways (Dean et al., 2011).

Treatment of Neurological Disorders

Further research indicates N-acetylcysteine's potential in neurology, particularly for neuroprotective effects in conditions such as Parkinson's and Alzheimer's disease. This is based on its antioxidative activity, ability to modulate glutamatergic transmission, and influence on neurotrophic factors, highlighting a broad spectrum of action that could be applicable to various neurological pathologies (Minarini et al., 2017).

Modulation of Inflammatory and Antioxidant Pathways

NAC's mechanisms, particularly in relation to its anti-inflammatory and antioxidant capacities, suggest it may have wider applications in managing conditions associated with oxidative stress and inflammation. Its role in replenishing glutathione levels and modulating inflammatory cytokines presents a potential avenue for research into treatments for chronic diseases and conditions characterized by oxidative damage and inflammatory processes (Rushworth & Megson, 2014).

Potential for Broader Clinical Applications

The therapeutic applications of NAC and its derivatives, such as N-acetylcysteine amide (NACA), are still being explored, with studies highlighting its potential beyond just a mucolytic or antidote for acetaminophen poisoning. The improved bioavailability and membrane permeability of derivatives like NACA may help in overcoming some of the limitations of NAC, particularly in crossing the blood-brain barrier, which could expand its use in treating neurological disorders and other conditions where enhanced antioxidant capacity is beneficial (Sunitha et al., 2013).

Propriétés

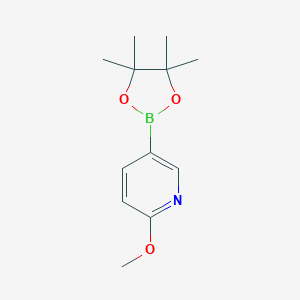

IUPAC Name |

N-(3-acetylphenyl)-N-ethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-13(10(3)15)12-7-5-6-11(8-12)9(2)14/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHSUNANTLODHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C(=O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(3-Acetylphenyl)-n-ethylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,c]anthracene](/img/structure/B33276.png)